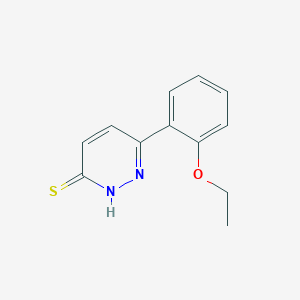

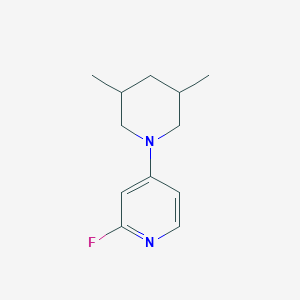

6-(2-乙氧苯基)吡啶并嘧啶-3-硫醇

描述

Synthesis Analysis

The synthesis of pyridazine derivatives, such as 6-(2-Ethoxyphenyl)pyridazine-3-thiol, can be achieved through various methods. One common method is the Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another approach involves the use of Cu (II)-catalyzed aerobic 6-endo-trig cyclizations . These methods provide functionalized pyridazines with high regiocontrol .Molecular Structure Analysis

The pyridazine ring, a core component of 6-(2-Ethoxyphenyl)pyridazine-3-thiol, is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties contribute to unique applications in molecular recognition .Chemical Reactions Analysis

Pyridazine and pyridazinone derivatives have been shown to exhibit a wide range of pharmacological activities . They have been utilized in medicinal chemistry against a range of biological targets and physiological effects .Physical And Chemical Properties Analysis

The pyridazine ring, a key component of 6-(2-Ethoxyphenyl)pyridazine-3-thiol, is known for its unique physicochemical properties. It is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties contribute to its unique applications in molecular recognition .科学研究应用

合成和抗菌活性

Al-Kamali 等人 (2014) 的一项研究重点关注使用类似于 6-(2-乙氧苯基)吡啶并嘧啶-3-硫醇的化合物作为起始材料合成新型噻吩并[2,3-c]吡啶并嘧啶。合成的化合物表现出显着的抗菌活性,突出了 6-(2-乙氧苯基)吡啶并嘧啶-3-硫醇衍生物在开发新型抗菌剂中的潜力 (A. S. Al-Kamali, A. Al-Hazmi, M. Alhousami, Mokhtar A. Al-Masany,2014).

除草剂活性

Xu 等人 (2008) 和 (2012) 的研究介绍了新型 6-甲基-4-(3-三氟甲基苯基)吡啶并嘧啶衍生物,这些衍生物被合成并评估了它们的除草剂活性。这些研究表明,一些化合物可以在非常低的浓度下有效抑制叶绿素,并且与商业产品相比表现出优异的除草剂活性,表明 6-(2-乙氧苯基)吡啶并嘧啶-3-硫醇衍生物在农业中的应用 (Han Xu 等人,2008); (Han Xu 等人,2012).

缓蚀

Chetouani 等人 (2003) 探索了新合成的吡啶并嘧啶化合物的潜力,包括那些在结构上与 6-(2-乙氧苯基)吡啶并嘧啶-3-硫醇相关的化合物,作为盐酸溶液中铁的缓蚀剂。研究发现显着的抑制效率,表明此类化合物在保护金属免受腐蚀方面的效用 (A. Chetouani 等人,2003).

抗炎和抗氧化活性

Shehab 等人 (2018) 的一项研究调查了新型嘧啶-2-硫醇衍生物的合成,这些衍生物从与 6-(2-乙氧苯基)吡啶并嘧啶-3-硫醇在结构上相关的化合物开始。这些化合物表现出有效的抗炎和抗氧化活性,表明它们在开发新型治疗剂方面的潜力 (W. Shehab, M. Abdellattif, S. Mouneir,2018).

安全和危害

The safety data sheet for pyridine, a related compound, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . It is recommended to keep away from heat, sparks, open flames, and hot surfaces .

未来方向

Pyridazine and pyridazinone derivatives have shown a wide range of pharmacological activities and have numerous practical applications . They are considered ‘privileged structures’ in medicinal chemistry and are utilized in many drug discovery programs . Therefore, the future directions for 6-(2-Ethoxyphenyl)pyridazine-3-thiol could involve further exploration of its potential applications in medicinal chemistry and drug discovery .

属性

IUPAC Name |

3-(2-ethoxyphenyl)-1H-pyridazine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-2-15-11-6-4-3-5-9(11)10-7-8-12(16)14-13-10/h3-8H,2H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIUNMRPOVDLBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NNC(=S)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

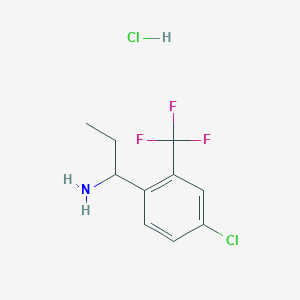

![1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B1531620.png)

![1-[4-Chloro-2-(2,2,2-trifluoroethoxy)phenyl]ethylamine hydrochloride](/img/structure/B1531623.png)

![Ethyl 2-(benzyl{2-[(tert-butoxycarbonyl)amino]-2-methylpropyl}amino)acetate](/img/structure/B1531628.png)

![3-[(Isopropylamino)sulfonyl]-5-nitrobenzoic acid](/img/structure/B1531635.png)